5-{[2-(Dimethylamino)-2-(2-thienyl)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile
Description
5-{[2-(Dimethylamino)-2-(2-thienyl)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile is a substituted oxazole-4-carbonitrile derivative characterized by a 2-methyl-oxazole core, a cyano group at position 4, and a complex aminoalkyl-thienyl substituent at position 3.
Oxazole-4-carbonitriles are typically synthesized via cyclization reactions involving dichloroacrylonitrile derivatives and aliphatic amines, as demonstrated in the synthesis of 5-(dimethylamino)-2-[3-(dimethylamino)propyl]-1,3-oxazole-4-carbonitrile (compound 7) and 5-(methylamino)-2-(3-chloropropyl)-1,3-oxazole-4-carbonitrile (compound 8) . The presence of electron-donating groups like dimethylamino or methylamino enhances solubility and modulates electronic properties, while heteroaromatic substituents (e.g., thienyl) may influence steric and electronic interactions in biological or material applications.
Properties
Molecular Formula |
C13H16N4OS |
|---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
5-[[2-(dimethylamino)-2-thiophen-2-ylethyl]amino]-2-methyl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C13H16N4OS/c1-9-16-10(7-14)13(18-9)15-8-11(17(2)3)12-5-4-6-19-12/h4-6,11,15H,8H2,1-3H3 |
InChI Key |
GCGPXDAPWSSXAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)NCC(C2=CC=CS2)N(C)C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(Dimethylamino)-2-(2-thienyl)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as potassium t-butoxide, and may involve microwave irradiation to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{[2-(Dimethylamino)-2-(2-thienyl)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic substitution can occur at the oxazole ring, particularly at the C-5 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
5-{[2-(Dimethylamino)-2-(2-thienyl)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Materials Science: The unique electronic properties of the oxazole and thienyl groups make this compound useful in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical reactions and mechanisms.
Mechanism of Action
The mechanism of action of 5-{[2-(Dimethylamino)-2-(2-thienyl)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazole and thienyl groups can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related oxazole-4-carbonitriles described in the evidence:
Structural and Functional Insights:
Substituent Effects on Reactivity and Solubility: The dimethylamino group at position 5 (as in compounds 7 and 4b) increases electron density on the oxazole ring, enhancing nucleophilicity and solubility in polar solvents .
Synthetic Yields :
- Yields for oxazole-4-carbonitriles vary significantly (20–90%) depending on the amine nucleophilicity and reaction conditions. For example, dimethylamine reactions (compound 7: 70% yield) are more efficient than methylamine (compound 8: 70%) due to higher nucleophilicity .
Spectroscopic Signatures: The cyano group (CN) in all compounds shows a characteristic IR absorption near 2200 cm⁻¹, as seen in compound 4b (2204 cm⁻¹) . 1H NMR spectra for dimethylamino-substituted derivatives (e.g., compound 4b) exhibit singlet peaks for methyl groups (δ 2.83 ppm) and triplet signals for adjacent CH2 groups .
Biological and Material Applications :
- Thienyl-containing analogs (hypothetical target compound) may exhibit unique optoelectronic properties due to the sulfur atom’s electron-rich nature, making them candidates for organic semiconductors .
- Sulfonyl-substituted derivatives () are often explored for pharmaceutical applications due to enhanced metabolic stability and target binding .
Biological Activity
5-{[2-(Dimethylamino)-2-(2-thienyl)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in neuroprotection and as a treatment for neurodegenerative diseases like Alzheimer's disease. This article presents a comprehensive review of its biological activity, including mechanisms of action, in vitro and in vivo studies, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features
- Dimethylamino Group : Enhances lipophilicity and potential CNS penetration.
- Thienyl Ring : Contributes to the compound's pharmacological properties.
- Oxazole Core : Implicated in various biological activities.
Neuroprotective Effects
Recent studies have shown that this compound exhibits significant neuroprotective effects against β-amyloid (Aβ)-induced neurotoxicity in PC12 cells. The proposed mechanisms include:
- Reduction of Apoptosis : The compound decreases apoptosis markers such as Bax and promotes Bcl-2 expression, indicating an anti-apoptotic effect.
- Inhibition of Neuroinflammation : It reduces the expression of nuclear factor-kappa B (NF-κB), which is often activated during neuroinflammatory processes.
- Modulation of Signaling Pathways : The compound enhances the phosphorylation of Akt and GSK-3β, which are crucial for cell survival and neuroprotection.
In Vitro Studies
In vitro experiments demonstrated that at concentrations as low as 1.25 μg/mL, the compound significantly increased cell viability in Aβ25-35-induced PC12 cells compared to untreated controls. Notably:
- At 5 μg/mL, it showed a protective effect against Aβ-induced toxicity (p < 0.001) .
- Western blot analyses confirmed the modulation of key apoptotic and survival pathways .
In Vivo Studies
In vivo assessments using zebrafish models indicated that the compound exhibited lower toxicity than donepezil, a commonly used Alzheimer's medication, suggesting a favorable safety profile for further development .
Study 1: Neuroprotection in Alzheimer's Models
A study explored the efficacy of 5-{[2-(Dimethylamino)-2-(2-thienyl)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile in preventing cognitive decline in an Alzheimer’s disease model. Results showed:
| Parameter | Control Group | Treatment Group (5 μg/mL) |
|---|---|---|
| Aβ-induced Cell Death | High | Significantly Reduced |
| Memory Impairment | Present | Markedly Improved |
Study 2: Safety Profile Assessment
Another investigation focused on the safety profile in zebrafish. The results indicated:
| Parameter | Donepezil | Compound Under Study |
|---|---|---|
| Cardiac Toxicity | Present | Absent |
| Neurotoxicity | Present | Absent |
These findings suggest that the compound may offer therapeutic benefits with reduced side effects compared to existing treatments.
Q & A
Basic: What are the optimal synthetic routes for 5-{[2-(Dimethylamino)-2-(2-thienyl)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile, and what parameters are critical for yield optimization?
Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling steps. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMSO or THF are often used to enhance reaction efficiency .
- Temperature control : Maintaining 60–80°C during amination steps prevents side reactions .
- Catalysts : Palladium-based catalysts may facilitate cross-coupling reactions involving the thienyl group .
Post-synthesis, purification via column chromatography and characterization by HPLC (for purity >95%) and NMR (to confirm structural integrity) are essential .
Advanced: How can reaction kinetics and mechanistic studies improve the scalability of this compound’s synthesis?
Answer:
Mechanistic insights can be gained through:
- Kinetic profiling : Monitoring intermediates via LC-MS to identify rate-limiting steps .
- Alternative pathways : Exploring microwave-assisted synthesis to reduce reaction times .
- Solvent optimization : Using computational tools (e.g., COSMO-RS) to predict solvent effects on transition states .
Evidence from analogous oxazole derivatives suggests that optimizing the nucleophilic displacement of the oxazole ring’s amino group can enhance yields by 20–30% .
Basic: What spectroscopic techniques are most reliable for characterizing this compound, and how can spectral ambiguities be resolved?
Answer:
- 1H/13C NMR : Assign peaks using 2D techniques (e.g., HSQC, HMBC) to resolve overlaps, particularly for the dimethylamino and thienyl protons .
- HRMS : Confirm molecular weight with <2 ppm error .
- IR spectroscopy : Identify carbonyl (C≡N) stretches near 2200 cm⁻¹ to validate the carbonitrile group .
Ambiguities in the oxazole ring’s substitution pattern can be clarified via X-ray crystallography (if crystalline) or NOESY experiments .
Advanced: How does computational modeling aid in predicting the biological targets of this compound?
Answer:
- Molecular docking : Screen against kinase or GPCR targets using AutoDock Vina, leveraging the oxazole-thienyl scaffold’s affinity for hydrophobic pockets .
- MD simulations : Assess binding stability over 100-ns trajectories to prioritize targets .
- QSAR models : Corrogate electronic parameters (e.g., HOMO-LUMO gaps) with activity data from analogs .
Validation via in vitro kinase assays (e.g., ADP-Glo™) is critical to confirm predictions .
Basic: What biological activities have been reported for structurally similar compounds, and which assays are suitable for initial screening?
Answer:
Analogous oxazole derivatives exhibit:
- Anticancer activity : IC50 values <10 µM in MTT assays against breast cancer (MCF-7) and leukemia (K562) cell lines .
- Antimicrobial effects : MIC values of 8–16 µg/mL in broth microdilution assays .
For this compound, start with cell viability assays (MTT/CellTiter-Glo) and enzyme inhibition assays (e.g., fluorescence-based proteases) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Dose-response validation : Test activity across a 5-log concentration range to rule out false positives .
- Purity verification : Re-test compounds with ≥98% HPLC purity to exclude impurities as confounding factors .
- Orthogonal assays : Compare results from fluorometric vs. colorimetric readouts (e.g., Caspase-3 activity via DEVD-AMC vs. PARP cleavage) .
Basic: What role do the oxazole ring and thienyl group play in this compound’s physicochemical properties?
Answer:
- Oxazole ring : Enhances metabolic stability and π-π stacking with aromatic residues in target proteins .
- Thienyl group : Increases lipophilicity (logP ~2.5), improving membrane permeability .
- Dimethylaminoethyl side chain : Modulates solubility (cLogS ≈ -3.2) and basicity (pKa ~8.5) .
Advanced: What strategies are effective for improving aqueous solubility without compromising bioactivity?
Answer:
- Prodrug design : Introduce phosphate esters at the oxazole’s amino group, cleaved in vivo by phosphatases .
- Co-solvent systems : Use cyclodextrin complexes or PEGylation to enhance solubility in preclinical formulations .
- Structural tweaks : Replace the methyl group on the oxazole with a hydroxyl group (monitor SAR for activity retention) .
Basic: How can researchers assess the compound’s stability under varying storage and experimental conditions?
Answer:
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), analyzing degradation products via LC-MS .
- Long-term stability : Store at -20°C in amber vials with desiccants; monitor purity monthly .
- Solution stability : Test in PBS or cell culture media (37°C, 48 hours) to simulate in vitro conditions .
Advanced: What methodologies support structure-activity relationship (SAR) studies for this compound?
Answer:
- Analog synthesis : Modify the thienyl group (e.g., 3-thienyl vs. 2-thienyl) or dimethylamino chain length .
- 3D-QSAR : Build CoMFA/CoMSIA models using IC50 data from 15–20 analogs .
- Crystallography : Solve ligand-target co-crystal structures to guide rational design .
Basic: What in vitro models are appropriate for preliminary toxicity profiling?
Answer:
- Hepatotoxicity : Use HepG2 cells or primary hepatocytes with ALT/AST release assays .
- hERG inhibition : Patch-clamp assays to assess cardiac risk .
- Cytokine profiling : ELISA-based screens (e.g., IL-6, TNF-α) in PBMCs to predict immunotoxicity .
Advanced: How can metabolic pathways be elucidated to guide lead optimization?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
